molecular formula C12H20ClNO2 B1478898 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2098005-01-5

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Cat. No.: B1478898
CAS No.: 2098005-01-5
M. Wt: 245.74 g/mol
InChI Key: OKVATNMLKJTSSQ-UHFFFAOYSA-N
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Description

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a complex organic compound with a unique structure that includes a chloro group, a hydroxymethyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate isoindoline derivative with a chlorinating agent, followed by the introduction of the hydroxymethyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the chloro group may result in the corresponding hydrocarbon.

Scientific Research Applications

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group and hydroxymethyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
  • 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one

Uniqueness

Compared to similar compounds, 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. This uniqueness can make it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVATNMLKJTSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 3
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 4
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 5
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 6
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

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